N-(7-hydroxy-indan-1-yl)-formamide
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Overview
Description
N-(7-hydroxy-2,3-dihydro-1H-inden-1-yl)formamide is a chemical compound that belongs to the class of indenyl derivatives. This compound features a formamide group attached to a hydroxy-substituted indane structure. Indane derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-hydroxy-2,3-dihydro-1H-inden-1-yl)formamide typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2,3-dihydro-1H-inden-1-one.
Formylation: The hydroxy group is protected, and the formylation is carried out using formic acid or formic anhydride in the presence of a catalyst such as pyridine.
Deprotection: The protecting group is removed to yield the final product, N-(7-hydroxy-2,3-dihydro-1H-inden-1-yl)formamide.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions: N-(7-hydroxy-2,3-dihydro-1H-inden-1-yl)formamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The formamide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 7-oxo-2,3-dihydro-1H-inden-1-yl formamide.
Reduction: N-(7-hydroxy-2,3-dihydro-1H-inden-1-yl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7-hydroxy-2,3-dihydro-1H-inden-1-yl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(7-hydroxy-2,3-dihydro-1H-inden-1-yl)formamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the formamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
7-hydroxy-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of N-(7-hydroxy-2,3-dihydro-1H-inden-1-yl)formamide.
N-(7-hydroxy-2,3-dihydro-1H-inden-1-yl)amine: A reduced form of the compound with different chemical properties.
7-oxo-2,3-dihydro-1H-inden-1-yl formamide: An oxidized derivative.
Uniqueness: N-(7-hydroxy-2,3-dihydro-1H-inden-1-yl)formamide is unique due to its combination of a hydroxy group and a formamide group on the indane scaffold. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-(7-hydroxy-2,3-dihydro-1H-inden-1-yl)formamide |
InChI |
InChI=1S/C10H11NO2/c12-6-11-8-5-4-7-2-1-3-9(13)10(7)8/h1-3,6,8,13H,4-5H2,(H,11,12) |
InChI Key |
DMUJDMQTPBRZOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1NC=O)C(=CC=C2)O |
Origin of Product |
United States |
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